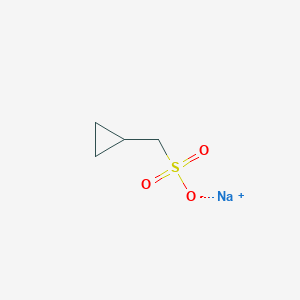

Sodium cyclopropylmethanesulfonate

Description

Sodium cyclopropylmethanesulfonate is an organosulfonate salt characterized by a cyclopropylmethyl group attached to a sulfonic acid moiety, neutralized by a sodium counterion. Sulfonates like this are typically water-soluble and serve roles in pharmaceuticals, agrochemicals, or industrial processes as stabilizers, counterions, or intermediates .

Properties

Molecular Formula |

C4H7NaO3S |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

sodium;cyclopropylmethanesulfonate |

InChI |

InChI=1S/C4H8O3S.Na/c5-8(6,7)3-4-1-2-4;/h4H,1-3H2,(H,5,6,7);/q;+1/p-1 |

InChI Key |

OGTOPFGDQFNHSY-UHFFFAOYSA-M |

Canonical SMILES |

C1CC1CS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares sodium cyclopropylmethanesulfonate with structurally or functionally related compounds, emphasizing molecular features, applications, and safety profiles.

Table 1: Key Properties of this compound and Analogs

*Direct CAS data for this compound is unavailable in the provided evidence.

Structural and Functional Differences

- Cyclopropyl vs.

- Sulfonate vs. Sulfate: Sodium hydrogen sulfate monohydrate (a sulfate) is markedly more acidic (pH ~1 in solution) than sulfonates, which are weaker acids but exhibit superior solubility and stability in organic matrices .

- Sulfonamide vs. Sulfonate : Sumatriptan-related methanesulfonamides () engage in hydrogen bonding due to the -NH group, unlike sulfonates, which lack this feature. This impacts their pharmacokinetic profiles in drug formulations .

Application Contexts

- Pharmaceuticals : this compound’s cyclopropyl group may enhance metabolic resistance, making it a candidate for drug stabilizers or active ingredients. In contrast, Sumatriptan sulfonamide derivatives are direct drug components or impurities .

- Industrial Use : Sodium 2-methylprop-2-ene-1-sulphonate’s allylic structure suits polymerization processes, while sodium hydrogen sulfate’s acidity is leveraged in pH adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.